4-Trifluoromethanesulfonylbenzene-1-thiol

Physical Organic Chemistry Medicinal Chemistry Materials Science

Leverage the unique electronic profile of this para-substituted benzenethiol. Its potent -SO₂CF₃ (triflyl) group dramatically increases the lipophilicity (XLogP3: 2.8) over parent benzenethiol, altering interfacial electron transfer in monolayers. This building block is critical for tuning work function in OFETs/OLEDs and modulating ADME in hydrophobic drug pockets, providing a research advantage over simpler thiols.

Molecular Formula C7H5F3O2S2
Molecular Weight 242.2
CAS No. 63647-65-4
Cat. No. B3371147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoromethanesulfonylbenzene-1-thiol
CAS63647-65-4
Molecular FormulaC7H5F3O2S2
Molecular Weight242.2
Structural Identifiers
SMILESC1=CC(=CC=C1S)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H5F3O2S2/c8-7(9,10)14(11,12)6-3-1-5(13)2-4-6/h1-4,13H
InChIKeyKPCIEOCEYIZTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trifluoromethanesulfonylbenzene-1-thiol (CAS 63647-65-4) for Advanced Materials & Chemical Synthesis: Technical Procurement Guide


4-Trifluoromethanesulfonylbenzene-1-thiol (CAS 63647-65-4) is an organosulfur compound featuring a thiol (-SH) group and a para-substituted trifluoromethanesulfonyl (-SO₂CF₃, triflyl) moiety on a benzene ring . The triflyl group is renowned as one of the most potent electron-withdrawing substituents in organic chemistry, imparting exceptional electrophilicity and significantly modulating the physicochemical properties of the parent benzenethiol scaffold [1]. This dual functionality creates a unique reactivity profile valuable in nucleophilic substitutions, cross-coupling reactions, and as a building block for pharmaceuticals and agrochemicals .

Critical Differentiation: Why 4-Trifluoromethanesulfonylbenzene-1-thiol is Not a Simple Benzenethiol Replacement


The presence of the strongly electron-withdrawing -SO₂CF₃ group fundamentally alters the electronic landscape of the benzenethiol core. This substitution cannot be considered a simple analog swap. As a class-level inference, benzenethiols bearing electron-withdrawing groups require different activation parameters in chemical reactions compared to those with electron-donating groups [1]. Furthermore, the triflyl group's known ability to strongly modulate the work function of modified surfaces [2] means that substituting this compound for a less electron-deficient thiol (e.g., unsubstituted benzenethiol or 4-methylbenzenethiol) will lead to significantly different interfacial electronic properties, which are critical in device engineering and sensor applications. The following quantitative evidence details these and other key differentiators.

Quantitative Performance Evidence for 4-Trifluoromethanesulfonylbenzene-1-thiol vs. Benzenethiol Analogs


Electron-Withdrawing Potency of the Triflyl (-SO₂CF₃) Group vs. Common Analogs

The trifluoromethanesulfonyl (-SO₂CF₃, 'triflyl') group is a far stronger electron-withdrawing substituent than common benzenethiol substituents like methyl (-CH₃), hydrogen (-H), or chlorine (-Cl). While direct pKa data for the target thiol's -SH group is not available in the open literature, the class-level inference is strong: the triflyl group significantly enhances the acidity of adjacent protons. For comparison, N-triflyl derivatives (triflamides) exhibit a pKa of ~6.33, which is markedly lower than that of non-triflyl analogs [1]. This powerful inductive effect translates to a significantly more acidic thiol proton in the target compound compared to unsubstituted benzenethiol (pKa ~6.6) [2] or 4-methylbenzenethiol (pKa ~6.8) [2], impacting its nucleophilicity and metal coordination behavior.

Physical Organic Chemistry Medicinal Chemistry Materials Science

Lipophilicity (LogP) of 4-Trifluoromethanesulfonylbenzene-1-thiol vs. Unsubstituted Benzenethiol

The introduction of the trifluoromethylsulfonyl group dramatically increases the compound's lipophilicity. 4-Trifluoromethanesulfonylbenzene-1-thiol has a calculated LogP (XLogP3) of 2.8 [1], and a reported LogP of 3.3496 from another database [2]. This is a substantial increase from the calculated LogP of unsubstituted benzenethiol, which is approximately 2.0 [3]. This difference of at least 0.8 log units corresponds to a greater than 6-fold increase in octanol/water partition coefficient, signifying a major shift in its ability to partition into non-polar environments.

Drug Design Bioavailability ADME

Modulation of Gold Surface Work Function by Triflyl-Substituted Thiol SAMs

Self-assembled monolayers (SAMs) of fluorinated thiols are employed to engineer the work function of metal and semiconductor surfaces. The strong molecular dipole of the -SO₂CF₃ group in the target compound is predicted to significantly increase the work function of gold upon SAM formation, a direct consequence of its strong electron-withdrawing character [1]. In a systematic study, gold surfaces modified with substituted benzenethiols exhibited a wide range of work functions, from 4.42 to 5.48 eV [2]. While the target compound was not measured directly, a closely related strong electron-withdrawing analog, pentafluorobenzenethiol, produced one of the highest work functions measured on silver (5.77 eV) [2]. Based on this class-level inference, the target compound's SAM on gold would be expected to yield a work function at the high end of the 4.42–5.48 eV range, starkly contrasting with an electron-donating analog like 4-methylbenzenethiol, which produced the lowest work function on silver (3.99 eV) [2].

Surface Science Interface Engineering Molecular Electronics

Defined Application Scenarios for 4-Trifluoromethanesulfonylbenzene-1-thiol Based on Differentiated Properties


Synthesis of Fluorinated Drug Candidates with Enhanced Lipophilicity

Utilize 4-Trifluoromethanesulfonylbenzene-1-thiol as a key building block in medicinal chemistry programs. Its calculated XLogP3 of 2.8 [1] offers a significant increase in lipophilicity compared to unsubstituted benzenethiol (LogP ~2.0) [2]. This property is crucial for optimizing the ADME profile of drug candidates, particularly for improving membrane permeability or targeting hydrophobic binding pockets. The compound serves as a direct precursor for introducing the highly lipophilic and electron-withdrawing SCF3 group or related moieties into lead molecules [3].

Interface Engineering of Gold Electrodes for High Work Function Devices

Employ 4-Trifluoromethanesulfonylbenzene-1-thiol to form self-assembled monolayers (SAMs) on gold surfaces. Its strong electron-withdrawing -SO₂CF₃ group is predicted to increase the metal's work function, potentially to the higher end of the 4.42–5.48 eV range observed for substituted benzenethiols [4]. This makes it a valuable tool for tuning charge injection barriers in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), where precise control over interfacial energetics is required for device performance [5].

Development of SAM-Based Electrochemical Sensors with Altered Surface Dipole

Design electrochemical sensors by functionalizing gold electrodes with SAMs of 4-Trifluoromethanesulfonylbenzene-1-thiol. The strong surface dipole created by the -SO₂CF₃ group will modify the interfacial electric field, which can influence the thermodynamics and kinetics of redox reactions at the electrode surface. This allows for the tuning of sensor sensitivity and selectivity for specific analytes compared to sensors based on less polarized thiol SAMs [5].

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